molecular formula C6H11N3O B13297240 4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol

4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B13297240
M. Wt: 141.17 g/mol
InChI Key: LHHBJUDYVRBYMB-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-ol with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of N-substituted pyrazole derivatives.

Scientific Research Applications

4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-aminopyridine
  • 4-aminocoumarin

Comparison

Compared to similar compounds, 4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the pyrazole ring

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

4-(aminomethyl)-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C6H11N3O/c1-4-5(3-7)6(10)9(2)8-4/h8H,3,7H2,1-2H3

InChI Key

LHHBJUDYVRBYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)CN

Origin of Product

United States

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